5-Bromoisophthaloyl dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

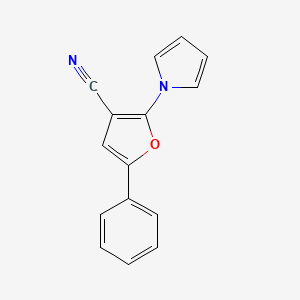

5-Bromoisophthaloyl dichloride is a chemical compound with the molecular formula C8H3BrCl2O2 and a molecular weight of 281.92 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of isophthaloyl dichloride with 2-amino-5-bromopyridine and 2-amino-5-bromopyrimidine to produce trimeric (trezimide) and tetrameric (tennimide) imide-based macrocycles . Another method involves the use of m-phthalic acid as a starting material, preparing 5-amino isophthalic acid through nitration and reduction, preparing 5-amino-2, 4, 6-triiodoisophthalic acid through iodobenzene reaction, using solid carbonyl chloride as an acyl chloride agent and adding an initiating agent .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of aramid fibers, which are employed in the production of dual-purpose functional and construction materials . It can also be used in the production of polymers, such as polyesters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

1. Supramolecular Assembly

5-Bromoisophthaloyl dichloride has been utilized in the formation of macrocyclic structures like trezimides and tennimides through a reaction with 2-amino-5-bromopyridine and 2-amino-5-bromopyrimidine. These macrocycles aggregate through halogen bonding, highlighting the role of this compound in facilitating unique supramolecular assemblies (Mocilac & Gallagher, 2014).

2. Hydrogen-bonded Organic Frameworks (HOFs)

Research on 5-Bromoisophthalic acid, closely related to this compound, shows its potential as an organic linker in Hydrogen-bonded Organic Frameworks. Its hydrogen-bonding properties are key in optimizing structural transformations and enhancing porosity in these frameworks (Ramanna, Tonannavar, & Tonannavar, 2021).

3. Polymer Synthesis

The compound plays a significant role in the synthesis of halogen-containing polyisophthalamides. Various aromatic polyamides have been synthesized using halogenated diacyl chlorides like 5-bromoisophthaloyl chloride, demonstrating notable changes in the spectral characteristics and thermal properties of the resulting polymers (Álvarez, García, Campa, & Abajo, 1997).

4. Diazomethane Reactions

In a study, this compound was used in diazomethane reactions, showcasing its utility in organic synthesis. The process involves the conversion of 2-bromoisophthaloyl dichloride to form other complex organic compounds (Luo Qun-li, 2011).

5. Photodynamic Therapy Applications

Axially morpholine disubstituted silicon phthalocyanines, synthesized using derivatives of this compound, show potential in photodynamic therapy. Their binding and photocleavage properties with DNA, demonstrated through UV–vis absorption and electrophoresis, highlight their therapeutic applications (Barut et al., 2017).

Safety and Hazards

5-Bromoisophthaloyl dichloride is classified as a skin corrosive substance of Sub-category 1B . It can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust, fume, gas, mist, vapours, or spray, washing thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Zukünftige Richtungen

While specific future directions for 5-Bromoisophthaloyl dichloride are not mentioned in the search results, it is worth noting that the field of catalytic chemistry, which includes the synthesis of compounds like this compound, is expected to play a crucial role in sustainable economic development .

Wirkmechanismus

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 5-Bromoisophthaloyl dichloride . These factors could affect its reactivity, its interactions with biological targets, and its overall biological effects.

Eigenschaften

IUPAC Name |

5-bromobenzene-1,3-dicarbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGMYZMTUVIVSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57863-69-1 |

Source

|

| Record name | 5-Bromo-1,3-benzenedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2394773.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)